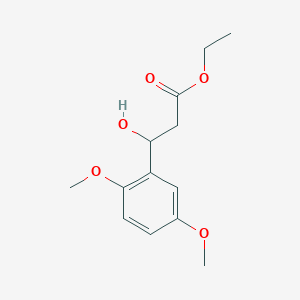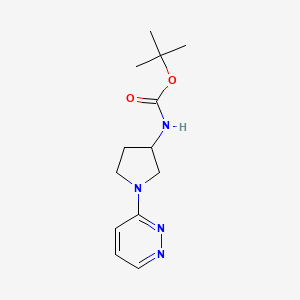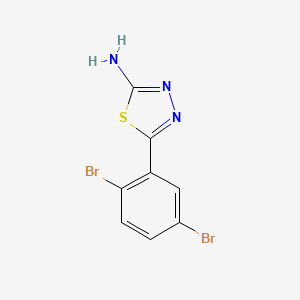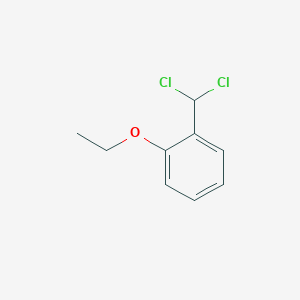
2-(2-Methoxyphenyl)-4-methylpyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyphenyl)-4-methylpyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a methoxyphenyl group at the 2-position and a methyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-4-methylpyrrole can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with methylamine to form an imine intermediate, which is then cyclized to form the pyrrole ring. The reaction conditions typically involve the use of a catalyst such as p-toluenesulfonic acid and heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxyphenyl)-4-methylpyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
2-(2-Methoxyphenyl)-4-methylpyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxyphenyl)-4-methylpyrrole involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Methoxyphenyl)benzoxazole: Similar in structure but with a benzoxazole ring instead of a pyrrole ring.
2-(2-Methoxyphenyl)piperazine: Contains a piperazine ring instead of a pyrrole ring.
8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline: Features a quinoline and benzimidazole moiety.
Uniqueness
2-(2-Methoxyphenyl)-4-methylpyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Propriétés
Formule moléculaire |
C12H13NO |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
2-(2-methoxyphenyl)-4-methyl-1H-pyrrole |
InChI |
InChI=1S/C12H13NO/c1-9-7-11(13-8-9)10-5-3-4-6-12(10)14-2/h3-8,13H,1-2H3 |
Clé InChI |
VGMMTDWYYRPNHE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CNC(=C1)C2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B13689987.png)







![8-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13690031.png)




